H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

Kappa Opioid Receptor Selectivity Profile GPCR Pharmacology

The compound H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 (CAS 160522-58-7) is a synthetic, 11-residue peptide amide formally known as (D-Ala3)-Dynorphin A (1-11) amide. It belongs to the dynorphin family of endogenous opioid peptides, which are characterized by their potent interaction with the kappa opioid receptor (KOR).

Molecular Formula C64H106N22O12
Molecular Weight 1375.7 g/mol
CAS No. 160522-58-7
Cat. No. B178110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2
CAS160522-58-7
Molecular FormulaC64H106N22O12
Molecular Weight1375.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C64H106N22O12/c1-6-37(4)51(60(97)82-46(21-14-30-76-64(72)73)61(98)86-31-15-22-49(86)59(96)79-43(52(67)89)18-10-11-27-65)85-56(93)45(20-13-29-75-63(70)71)80-55(92)44(19-12-28-74-62(68)69)81-57(94)47(32-36(2)3)84-58(95)48(34-39-16-8-7-9-17-39)83-53(90)38(5)78-50(88)35-77-54(91)42(66)33-40-23-25-41(87)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,87H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H2,67,89)(H,77,91)(H,78,88)(H,79,96)(H,80,92)(H,81,94)(H,82,97)(H,83,90)(H,84,95)(H,85,93)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76)/t37-,38+,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1
InChIKeyAQXYHKIZMZEAGF-DFQGMJKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (D-Ala3)-Dynorphin A (1-11) Amide (CAS 160522-58-7)? A Procurement-Oriented Baseline


The compound H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 (CAS 160522-58-7) is a synthetic, 11-residue peptide amide formally known as (D-Ala3)-Dynorphin A (1-11) amide. It belongs to the dynorphin family of endogenous opioid peptides, which are characterized by their potent interaction with the kappa opioid receptor (KOR). This specific analog is derived from the native Dynorphin A (1-11) sequence by replacing the Glycine at position 3 with a D-Alanine residue [1]. This single-point modification is a classic medicinal chemistry strategy designed to enhance peptide stability and receptor selectivity. The compound is primarily utilized as a high-affinity, KOR-selective agonist in pharmacological research to dissect opioid receptor signaling pathways. Its molecular formula is C64H106N22O12, with a molecular weight of 1375.7 g/mol . It is available from various vendors as a lyophilized powder or trifluoroacetate salt, typically at purity levels ranging from 95% to 99% .

Why (D-Ala3)-Dynorphin A (1-11) Amide Cannot Be Simply Substituted by Other Dynorphin Analogs


Generic substitution with other dynorphin A analogs or 'KOR agonists' is scientifically unsound due to profound differences in receptor selectivity and functional stability. Native Dynorphin A (1-11) amide, while possessing sub-nanomolar KOR affinity, exhibits significant cross-reactivity with mu (MOR) and delta (DOR) opioid receptors, leading to a poorly selective pharmacological profile [1]. Simple N-terminal truncation, such as des-Tyr1 fragments, results in complete loss of agonist activity [1]. Conversely, other single-residue modifications at position 3, like the substitution with Proline ([Pro3]Dyn A(1-11)-NH2), can convert the ligand from a potent agonist to a relatively weak antagonist at KOR, fundamentally altering the functional outcome of receptor engagement [2]. Therefore, the precise D-Ala3 modification is not merely incremental; it defines a unique selectivity window and a specific, well-characterized agonist phenotype that is essential for rigorous and reproducible experimental outcomes.

Quantified Differentiation Guide for (D-Ala3)-Dynorphin A (1-11) Amide vs. Key Analogs


Enhanced Kappa vs. Mu Opioid Receptor Selectivity Over Native Dynorphin A (1-11) Amide

In a landmark structure-activity relationship study, (D-Ala3)-Dyn A(1-11)-NH2 demonstrated a dramatic improvement in receptor selectivity compared to its native parent peptide. While the parent compound Dyn A(1-11)-NH2 already shows some preference for KOR, the D-Ala3 modification enhances the selectivity ratio for KOR over MOR by 350-fold. This was measured in a head-to-head comparison using radioligand binding assays against central opioid receptors [1].

Kappa Opioid Receptor Selectivity Profile GPCR Pharmacology

Superior Kappa vs. Delta Opioid Receptor Selectivity Confirmed Against Native Dyn A(1-11) and [Ala3] Analog

The selectivity advantage extends to the delta-opioid receptor (DOR), where [D-Ala3]Dyn A(1-11)-NH2 achieves a 1300-fold selectivity ratio for KOR over DOR. This is superior to both the native parent peptide and its direct L-Ala analog, [Ala3]Dyn A(1-11)-NH2, which shows a 660-fold selectivity ratio. The data establishes D-Ala3 as the stereochemically optimal substitution for maximizing KOR selectivity among simple aliphatic replacements [1].

Delta Opioid Receptor Functional Selectivity Bias Agonism

High Potency in a Functional KOR Assay vs. Native Dynorphin A

In a functional assay measuring KOR-mediated G-protein activation, (D-Ala3)-Dynorphin A (1-11) amide demonstrates high potency with a Ki value of 0.15 nM for the human KOR expressed in CHO cells. This is consistent with the binding data and confirms its full agonist efficacy [1]. While the native peptide Dynorphin A (1-11) amide shows a Ki of 0.0869 nM in a similar assay, confirming its slightly higher affinity, the critical differentiation remains the selectivity window established in Evidence Item 1 and 2, which is not captured by a single-potency measurement [2].

Agonist Potency [35S]GTPγS Binding CHO Cells

Rational Design for Enhanced Metabolic Stability Through D-Ala Substitution

The substitution of Glycine-3 with D-Alanine in the dynorphin sequence is a well-established structural modification intended to confer resistance to aminopeptidase and endopeptidase degradation. While direct comparative degradation half-life data for this specific compound versus its native counterpart is not publicly available in the primary literature, the class-level inference is widely supported: peptides containing D-amino acids at or near the N-terminus consistently exhibit substantially prolonged stability in plasma and brain homogenates compared to their all-L-analogs [1]. This principle is explicitly highlighted in the original synthesis and characterization of this compound, where the analog was designed to improve stability for in vivo studies [2].

Metabolic Stability Enzymatic Degradation Peptide Engineering

High-Impact Application Scenarios for (D-Ala3)-Dynorphin A (1-11) Amide Based on Proven Differentiation


Target Validation and Deorphanization of Putative Kappa Opioid Receptors

When a novel receptor is suspected to couple to KOR-mediated signaling, (D-Ala3)-Dynorphin A (1-11) amide is the ligand of choice. Its documented 350-fold selectivity for KOR over MOR and 1300-fold selectivity over DOR (Section 3, Evidence_Items 1 & 2) ensures that the observed pharmacological effect is unequivocally linked to KOR activation, not to off-target MOR or DOR engagement. This drastically reduces false-positive results in GPCR deorphanization campaigns.

Dissecting KOR-Mediated vs. MOR/DOR-Mediated Analgesia and Side Effects

This analog enables researchers to cleanly dissect the physiological role of KOR in pain pathways. By using a highly selective KOR agonist, studies on stress-induced analgesia or KOR-mediated dysphoria are not confounded by the respiratory depression (MOR) or convulsant (DOR) effects of other opioid receptor subtypes. The functional potency (Ki = 0.15 nM, Section 3, Evidence_Item 3) ensures robust receptor activation at low concentrations.

Structure-Activity Relationship (SAR) Studies of Dynorphin Analogs

As the foundation compound in the seminal SAR study by Lung et al. (1996), this analog serves as the benchmark 'high-selectivity' reference standard against which all other position-3 modified dynorphin A (1-11) analogs are measured. Its well-characterized selectivity profile (κ/µ = 350; κ/δ = 1300) provides a critical comparator baseline for evaluating the impact of novel chemical modifications.

In Vivo Studies Requiring Prolonged KOR Activation

For experiments where native dynorphin peptides are unsuitable due to rapid enzymatic degradation, the D-Ala3 substitution provides a critical stability advantage. Although specific half-life data is not published, the class-level inference of enhanced metabolic stability (Section 3, Evidence_Item 4) makes this analog a preferred starting point for probe design in behavioral pharmacology models studying the dynorphin/KOR system over extended time courses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.